Cas no 292068-69-0 (4-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid)

4-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-
- 4-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid
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4-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10829928-0.05g |
4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid |
292068-69-0 | 95% | 0.05g |
$162.0 | 2023-10-28 | |
Enamine | EN300-10829928-0.1g |
4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid |
292068-69-0 | 95% | 0.1g |
$241.0 | 2023-10-28 | |
Enamine | EN300-10829928-2.5g |
4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid |
292068-69-0 | 95% | 2.5g |
$1370.0 | 2023-10-28 | |
1PlusChem | 1P028AVY-100mg |
4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylicacid |
292068-69-0 | 95% | 100mg |
$350.00 | 2024-05-06 | |
Aaron | AR028B4A-250mg |
4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylicacid |
292068-69-0 | 95% | 250mg |
$503.00 | 2025-02-16 | |
Aaron | AR028B4A-500mg |
4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylicacid |
292068-69-0 | 95% | 500mg |
$776.00 | 2025-02-16 | |
Aaron | AR028B4A-1g |
4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylicacid |
292068-69-0 | 95% | 1g |
$987.00 | 2025-02-16 | |
Enamine | EN300-10829928-0.25g |
4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid |
292068-69-0 | 95% | 0.25g |
$347.0 | 2023-10-28 | |
Enamine | EN300-10829928-1.0g |
4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid |
292068-69-0 | 95% | 1g |
$699.0 | 2023-05-25 | |
Enamine | EN300-10829928-1g |
4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid |
292068-69-0 | 95% | 1g |
$699.0 | 2023-10-28 |
4-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid Related Literature
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
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Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
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Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
Additional information on 4-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid
Comprehensive Guide to 4-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid (CAS No. 292068-69-0)
4-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid (CAS 292068-69-0) is a specialized organic compound widely used in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of thiophene derivatives, which are known for their versatility in drug development and material science. The presence of both carboxylic acid and tert-butoxycarbonyl (Boc) protecting group functionalities makes it a valuable intermediate for peptide coupling and other synthetic applications.
The molecular structure of 4-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid features a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a Boc-protected amino group. This unique arrangement enhances its reactivity in amide bond formation, a critical step in the synthesis of bioactive molecules. Researchers often seek this compound for its role in constructing heterocyclic scaffolds, which are pivotal in modern medicinal chemistry.
In recent years, the demand for 4-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid has surged due to its applications in small-molecule drug discovery. With the growing interest in targeted therapies and precision medicine, this compound is frequently employed in the development of kinase inhibitors and protease modulators. Its compatibility with solid-phase peptide synthesis (SPPS) further broadens its utility in producing peptide-based therapeutics.
From a commercial perspective, CAS 292068-69-0 is supplied by leading chemical manufacturers under stringent quality controls. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely used to verify its purity, which typically exceeds 98%. Storage recommendations include keeping the compound in a cool, dry environment to prevent degradation of the Boc group, a common concern among researchers.
Environmental and safety considerations for 4-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid align with standard laboratory practices. While not classified as hazardous, proper handling with gloves and eye protection is advised. Disposal should follow institutional guidelines for organic waste, emphasizing its non-toxic profile compared to heavier halogenated analogs.
The synthesis of 4-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid typically involves multi-step organic reactions, starting from commercially available thiophene precursors. Key steps include Boc protection of the amino group and selective carboxylation at the 2-position. Recent patents highlight optimized routes that improve yield and reduce byproducts, addressing industry needs for cost-effective production.
Emerging trends in green chemistry have spurred interest in eco-friendly modifications to traditional synthesis methods for CAS 292068-69-0. Catalytic approaches and solvent-free conditions are being explored to minimize waste, reflecting broader shifts toward sustainable pharmaceutical manufacturing. These innovations position the compound as a candidate for green synthesis initiatives.
For researchers troubleshooting reactions involving 4-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid, common challenges include Boc deprotection under acidic conditions and solubility issues in polar solvents. Technical bulletins recommend using dimethylformamide (DMF) or dichloromethane (DCM) as preferred solvents, with careful pH monitoring during deprotection steps.
The global market for thiophene-based intermediates like 292068-69-0 is projected to grow at a CAGR of 6.2% through 2030, driven by expanding R&D in oncology and neurology. Regional suppliers in North America, Europe, and Asia-Pacific compete on purity grades and bulk pricing, with customization options for isotope-labeled versions gaining traction in metabolic studies.
In summary, 4-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid (CAS 292068-69-0) represents a critical building block in contemporary organic synthesis. Its dual functionality enables diverse applications from peptide therapeutics to material science, while ongoing process innovations ensure its relevance in an evolving chemical landscape. Researchers are encouraged to consult recent literature for advanced applications in covalent inhibitor design and bioconjugation techniques.
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